d(CH2)5[Tyr(Me)2]AVP
CAS No.:
Cat. No.: VC1805962
Molecular Formula: C52H74N14O12S2
Molecular Weight: 1151.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C52H74N14O12S2 |
|---|---|
| Molecular Weight | 1151.4 g/mol |
| IUPAC Name | (2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide |
| Standard InChI | InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1 |
| Standard InChI Key | QVQOGNOOAMQKCE-OVSZNHMYSA-N |
| Isomeric SMILES | COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 |
| Canonical SMILES | COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
d(CH2)5[Tyr(Me)2]AVP is formally identified as [1-(beta-mercapto-beta,beta-pentamethylenepropionic acid), 2-O-methyltyrosine]arginine-vasopressin . This compound is cataloged in chemical databases with specific identifiers that facilitate its recognition within scientific literature and repositories:
| Parameter | Value |
|---|---|
| PubChem CID | 6917952 |
| Molecular Formula | C52H74N14O12S2 |
| Molecular Weight | 1151.4 g/mol |
| Exact Mass | 1150.50520620 Da |
| Creation Date | 2006-07-28 |
| Last Modified | 2025-04-05 |
The compound is known by several synonyms in scientific literature, including d(CH2)5Tyr(Me)AVP, Pmp[Tyr(Me)2]AVP, CGP-25838, and SK&F-100273 .
Physical and Chemical Properties
The physicochemical properties of d(CH2)5[Tyr(Me)2]AVP contribute significantly to its pharmacological behavior and biological interactions:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | -2.1 | Indicates high hydrophilicity |
| Hydrogen Bond Donor Count | 12 | Contributes to biological interactions |
| Hydrogen Bond Acceptor Count | 15 | Enhances binding capacity |
| Rotatable Bond Count | 20 | Provides conformational flexibility |
These properties, particularly its negative XLogP3-AA value of -2.1, suggest that d(CH2)5[Tyr(Me)2]AVP possesses considerable water solubility , which is advantageous for its application in physiological systems and experimental settings.
Structural Modifications
The compound features specific structural modifications that distinguish it from natural vasopressin:
-
Incorporation of beta-mercapto-beta,beta-pentamethylenepropionic acid at position 1
-
O-methylation of tyrosine at position 2
-
Retention of the cyclic structure through disulfide bonding
These structural alterations are critical for its antagonistic activity at vasopressin receptors, transforming the native hormone into a potent antagonist with specific receptor selectivity .
Pharmacological Properties and Mechanisms
Receptor Binding Profile
d(CH2)5[Tyr(Me)2]AVP exhibits high affinity and selectivity for vasopressin receptors, particularly the V1 subtype. Research has demonstrated that this compound functions as:
-
A potent and selective antagonist of vasopressor (V1 receptor) responses to arginine-vasopressin (AVP)
This selective binding profile makes d(CH2)5[Tyr(Me)2]AVP particularly valuable for studies investigating the specific roles of V1 receptors in physiological processes.
Experimental Applications and Research Findings
Radioligand Development
d(CH2)5[Tyr(Me)2]AVP has served as a template for the development of radioligands used in receptor binding studies. Research has explored the iodination of related compounds to create tools for investigating vasopressin receptor distribution and binding characteristics. For instance, the radioiodinated analog 125I-d(CH2)5[Tyr(Me)2, Tyr(NH2)9]AVP was found to bind to V1 vasopressin receptors on rat liver membranes with a dissociation constant of 0.28 ± 0.09 nM .
Structural Analogs Research
The structural framework of d(CH2)5[Tyr(Me)2]AVP has inspired the development of numerous analogs with modified pharmacological properties. Researchers have synthesized and evaluated compounds based on the d(CH2)5[Tyr(Me)2]AVP template, incorporating various substitutions and deletions to enhance receptor selectivity and antagonistic potency .
Synthesis and Structural Variants
Structural Derivatives
Several structural variants of d(CH2)5[Tyr(Me)2]AVP have been developed to investigate structure-activity relationships and enhance specific pharmacological properties:
| Compound | Key Modifications | Compared to d(CH2)5[Tyr(Me)2]AVP |
|---|---|---|
| d(CH2)5[Tyr(Me)2]AVT | Ile³ substitution | Modified selectivity profile |
| d(CH2)5[D-Tyr(Me)²]AVP | D-Tyr substitution | Altered receptor binding |
| d(CH2)5[Tyr(Me)²,Dab⁵,Arg⁸]-Vasopressin | Dab⁵ incorporation | Enhanced V1a specificity |
These structural variants expand the pharmacological toolkit available for investigating vasopressin receptor systems and provide compounds with refined selectivity profiles for specific experimental applications .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume